molecular formula C22H23N3O4 B14934467 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B14934467
M. Wt: 393.4 g/mol
InChI Key: HWYLGTFJXIJNOC-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features both quinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline and indole intermediates. The quinoline intermediate can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions . The indole intermediate can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to the combination of both quinoline and indole moieties in a single molecule. This dual structure allows it to interact with a wider range of biological targets and exhibit a broader spectrum of biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23N3O4/c1-28-17-5-6-20-16(12-17)8-10-25(20)11-9-23-22(27)14-29-18-4-2-15-3-7-21(26)24-19(15)13-18/h2,4-6,8,10,12-13H,3,7,9,11,14H2,1H3,(H,23,27)(H,24,26)

InChI Key

HWYLGTFJXIJNOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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